molecular formula C12H19N3O B11886013 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11886013
M. Wt: 221.30 g/mol
InChI Key: TXXSHVJQQLSSKF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core with a cyclohexyl group attached, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a suitable pyrazole derivative, followed by cyclization to form the desired pyrazolo[4,3-c]pyridine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrazolo[4,3-c]pyridine derivatives .

Scientific Research Applications

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
  • 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
  • 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine

Uniqueness

Compared to similar compounds, 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2

InChI Key

TXXSHVJQQLSSKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N2)CCNC3

Origin of Product

United States

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